

Application Notes & Protocols for Enzymatic Synthesis of High-Purity α -Lactulose

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Compound of Interest

Compound Name: *A-Lactulose*

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Introduction

Lactulose (4-O- β -D-galactopyranosyl-D-fructose) is a synthetic disaccharide with significant applications in the pharmaceutical and food industries. It is widely used as a prebiotic and for the treatment of constipation and hepatic encephalopathy.[1][2] Enzymatic synthesis of lactulose offers a green and efficient alternative to traditional chemical methods, which often involve harsh conditions and the formation of undesirable byproducts.[3][4] This document provides detailed application notes and protocols for the two primary enzymatic methods for producing high-purity α -lactulose: transgalactosylation by β -galactosidase and isomerization by cellobiose 2-epimerase.

Enzymatic Synthesis Pathways

There are two main enzymatic routes for the synthesis of lactulose:

- **Transgalactosylation using β -Galactosidase:** This method involves the transfer of a galactose unit from lactose to fructose, catalyzed by β -galactosidase. The enzyme first hydrolyzes lactose to form a galactosyl-enzyme intermediate, which then reacts with fructose to form lactulose.[5] A competing reaction is the hydrolysis of the intermediate by water, which produces galactose and glucose.[5]

- Isomerization using Cellobiose 2-Epimerase (CE): This more direct pathway utilizes cellobiose 2-epimerase to catalyze the isomerization of the glucose moiety of lactose into a fructose moiety, directly forming lactulose.[1][6] This method can lead to higher yields and simpler downstream processing.[5]

Data Presentation: Comparative Analysis of Enzymatic Methods

The following tables summarize quantitative data from various studies on the enzymatic synthesis of lactulose, providing a clear comparison of the two main methods.

Table 1: Lactulose Synthesis using β -Galactosidase

Enzyme Source	Enzyme Form	Lactose Conc. (% w/v)	Fructose Conc. (% w/v)	Temp (°C)	pH	Max. Lactulose Yield (g/L)	Conversion Rate (%)	Reference
Aspergillus oryzae	Immobilized	20	30	50	4.5	-	-	[1]
Kluyveromyces lactis	Commercial Solution	10	30	40	6.7	12.2	-	[4]
Kluyveromyces lactis	Immobilized	-	20	-	-	19.1	-	[7]

Table 2: Lactulose Synthesis using Cellobiose 2-Epimerase

Enzyme Source	Enzyme Form	Lactose Conc. (g/L)	Temp (°C)	pH	Max. Lactulose Conc. (g/L)	Conversion Rate (%)	Reference
Clostridium disporicum	Whole-cell biocatalyst	-	-	-	496.3	72.5	[8]
Caldicellulosiruptor saccharolyticus	Whole-cell biocatalyst	600	80	7.5	390.59	65.1	[9]
Dictyoglomus thermophilum (mutant)	Whole-cell biocatalyst	200	80	7.0	-	64.52	[10]

Experimental Protocols

Protocol 1: Lactulose Synthesis using Immobilized β -Galactosidase from *Aspergillus oryzae*

This protocol describes the synthesis of lactulose in a continuous stirred-tank reactor (CSTR) using immobilized β -galactosidase.[1][11]

1. Materials and Reagents:

- β -galactosidase from *Aspergillus oryzae*
- Glyoxyl-agarose support for immobilization
- Lactose

- Fructose
- Citrate-phosphate buffer (100 mM, pH 4.5)
- Stirred-tank reactor with temperature and pH control

2. Enzyme Immobilization:

- Follow the manufacturer's instructions for the covalent immobilization of β -galactosidase onto the glyoxyl-agarose support.

3. Substrate Preparation:

- Dissolve lactose and fructose in the citrate-phosphate buffer at the desired concentrations (e.g., as specified in Table 1).
- Heat the solution to 95°C to ensure complete dissolution and sterilization, then cool to the reaction temperature of 50°C.[\[1\]](#)[\[11\]](#)

4. Reaction Setup:

- Add the prepared substrate solution to the CSTR.
- Introduce the immobilized β -galactosidase biocatalyst into the reactor.
- Set the reactor conditions: temperature at 50°C and pH at 4.5.[\[1\]](#)[\[11\]](#)
- Maintain constant stirring to ensure a homogeneous mixture.

5. Reaction Monitoring and Termination:

- Continuously feed the substrate solution into the reactor at a defined flow rate.
- Collect samples from the reactor outlet at regular intervals.
- Terminate the enzymatic reaction in the collected samples by heat inactivation (e.g., boiling for 10 minutes).[\[5\]](#)

6. Analysis:

- Centrifuge the heat-inactivated samples to remove any precipitated protein.
- Analyze the supernatant for the concentrations of lactulose, lactose, fructose, glucose, and galactose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]

Protocol 2: Lactulose Synthesis using Whole-Cell Biocatalyst with Cellobiose 2-Epimerase

This protocol details the production of lactulose using a whole-cell biocatalyst system with recombinant *E. coli* expressing cellobiose 2-epimerase.[5][8]

1. Materials and Reagents:

- *E. coli* BL21(DE3) strain
- pET-based expression vector containing the gene for cellobiose 2-epimerase (e.g., from *Clostridium disporicum*)
- Luria-Bertani (LB) medium
- Appropriate antibiotic for plasmid selection
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lactose solution
- Phosphate buffer (e.g., Na₂HPO₄–NaH₂PO₄ buffer, pH 7.5)[9]

2. Biocatalyst Preparation:

- Transform the *E. coli* BL21(DE3) cells with the pET-based expression vector.
- Cultivate the recombinant *E. coli* in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

- Continue cultivation at a lower temperature (e.g., 20°C) for a further 16 hours.[5]
- Harvest the cells by centrifugation and wash them with the reaction buffer.

3. Biotransformation:

- Resuspend the prepared whole-cell biocatalyst in the lactose solution prepared in the phosphate buffer.
- Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 80°C, pH 7.5 for *C. saccharolyticus* CE).[9]
- Maintain agitation to ensure a uniform suspension.

4. Sampling and Analysis:

- Withdraw aliquots at different time points.
- Terminate the reaction by boiling the sample for 10 minutes.[5]
- Centrifuge the sample to remove cell debris.[5]
- Analyze the supernatant for lactulose and other sugars using HPAEC-PAD.

Protocol 3: Purification of High-Purity α -Lactulose

This protocol outlines a general procedure for the purification of lactulose from the enzymatic synthesis reaction mixture.[12][13]

1. Materials and Reagents:

- Reaction mixture containing lactulose
- Activated charcoal
- Ion-exchange resins (e.g., strong cationic and weak anionic resins)[12]
- Ethanol

2. Initial Purification:

- Decolorization: Treat the reaction syrup with activated charcoal to remove colored byproducts.
- Desalination: Pass the decolorized syrup through a series of ion-exchange columns to remove salts and charged impurities. A typical sequence involves a strong cationic resin followed by a weak anionic resin.[\[12\]](#)

3. Removal of Monosaccharides and Disaccharides:

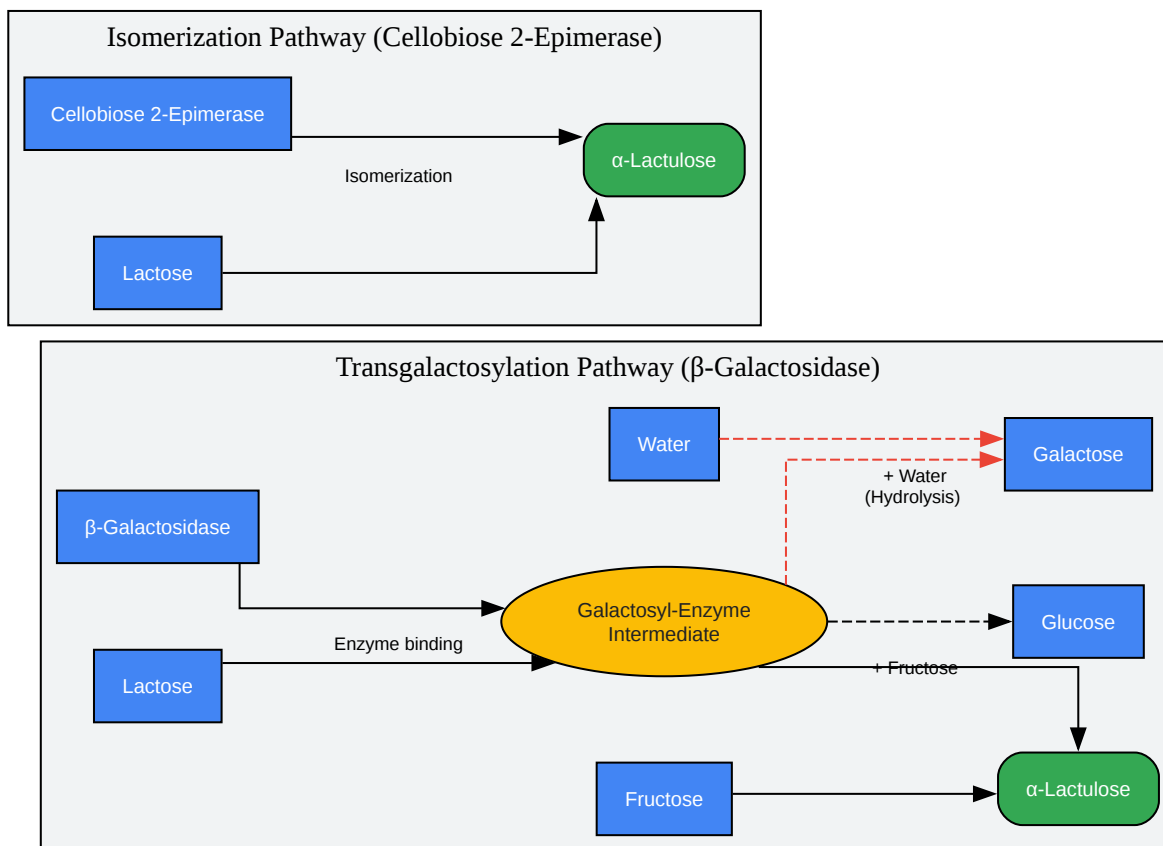
- Selective Enzymatic Hydrolysis: To remove residual lactose, specific β -galactosidases that have high activity towards lactose but low activity towards lactulose can be employed.[\[13\]](#) The resulting monosaccharides (glucose and galactose) can then be removed.
- Chromatographic Separation: Alternatively, chromatographic methods can be used to separate lactulose from other sugars.

4. Crystallization:

- Concentrate the purified lactulose syrup under vacuum.
- Induce crystallization by adding ethanol and heating under reflux.[\[12\]](#)
- Cool the solution to allow for the formation of lactulose crystals.
- Filter and wash the crystals with cold ethanol.
- Dry the crystals to obtain high-purity α -lactulose.

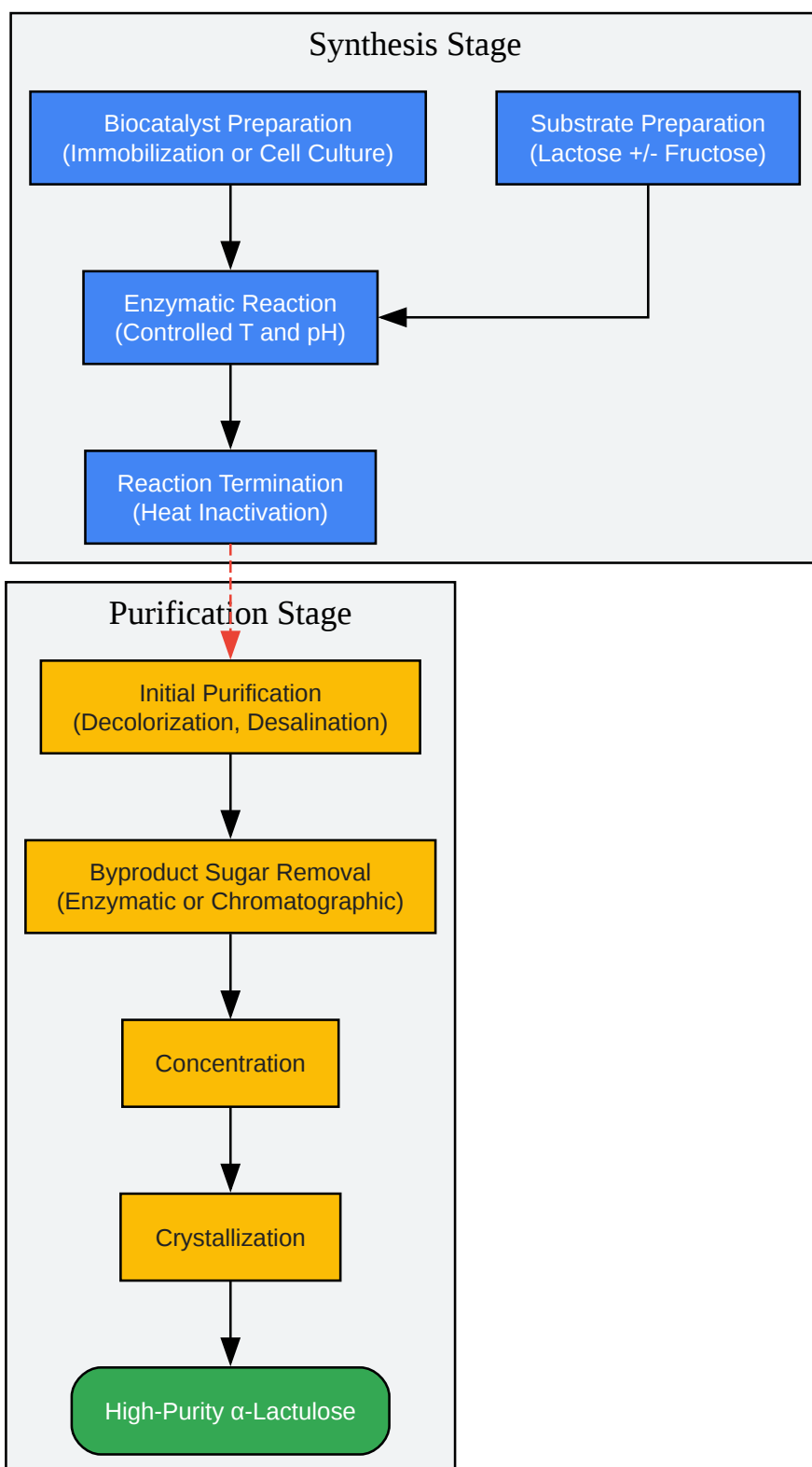
Visualizations

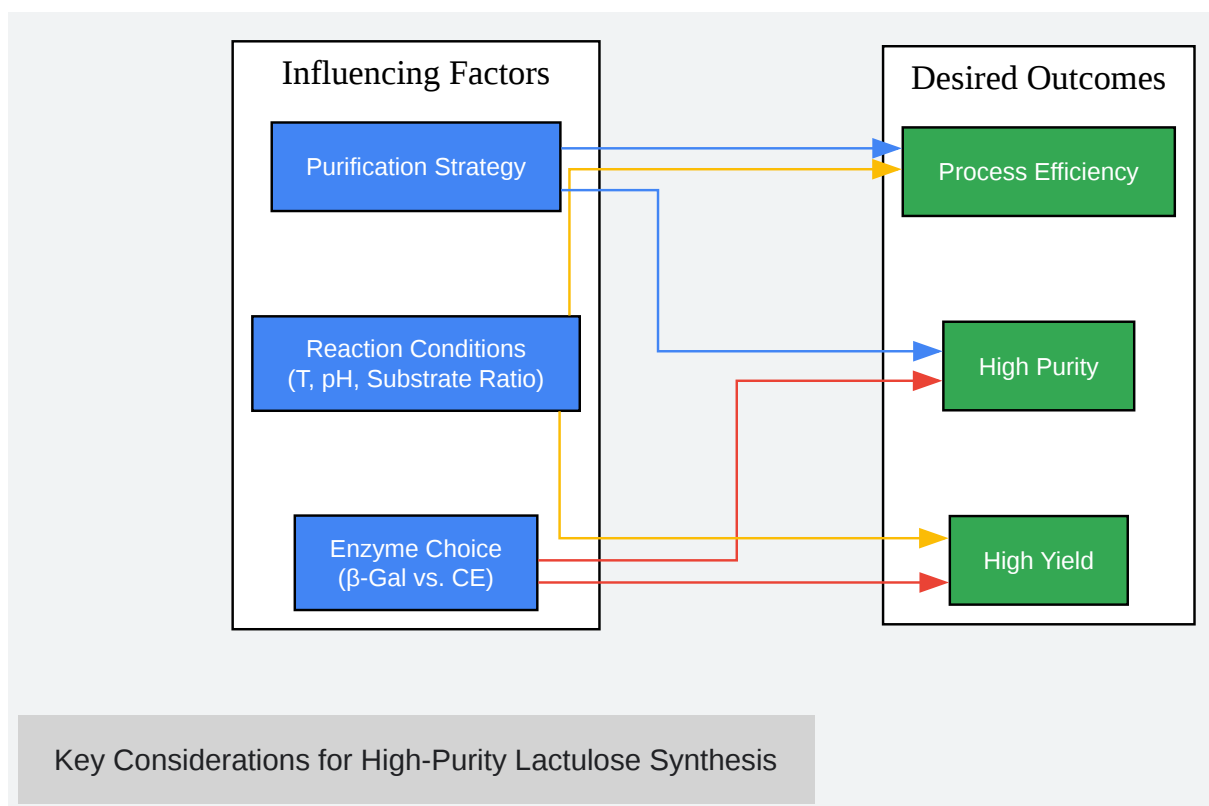
Signaling Pathways and Experimental Workflows



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Caption: Enzymatic pathways for α -Lactulose synthesis.





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